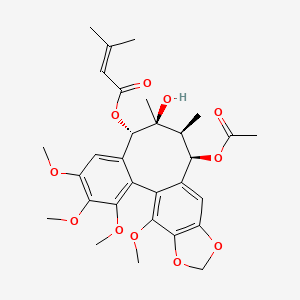
Kadsurarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kadsurarin is a lignan compound isolated from the plant Kadsura japonica Dunal. It belongs to the family Schisandraceae, which is predominantly found in eastern and southeastern Asia. This compound is known for its unique chemical structure and various biological activities, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kadsurarin can be synthesized through several chemical reactions involving the precursor compounds found in Kadsura japonica. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the lignan structure. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the stems and roots of Kadsura japonica. The extraction process includes the use of solvents such as ethanol or methanol to isolate the lignans. The crude extract is then purified using chromatographic techniques to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
Kadsurarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: Kadsurarin is used as a model compound to study lignan synthesis and reactivity.
Biology: It has been shown to exhibit significant biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Medicine: this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and viral infections.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Kadsurarin exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular proteins and enzymes, modulating their activity and leading to the observed biological effects. For example, this compound’s antitumor activity is believed to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Kadsurarin is unique among lignans due to its specific chemical structure and biological activities. Similar compounds include:
Schisantherin R and S: These are also lignans isolated from Kadsura species with similar biological activities.
Kadsuralignan I and J: These compounds share structural similarities with this compound and exhibit comparable biological effects.
Binankadsurin A: Another lignan from Kadsura species with distinct chemical properties.
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C30H36O11 |
|---|---|
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
[(8S,9S,10S,11R)-11-acetyloxy-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C30H36O11/c1-14(2)10-21(32)41-29-18-12-19(34-6)25(35-7)27(36-8)23(18)22-17(11-20-26(28(22)37-9)39-13-38-20)24(40-16(4)31)15(3)30(29,5)33/h10-12,15,24,29,33H,13H2,1-9H3/t15-,24+,29-,30-/m0/s1 |
Clave InChI |
LLZIQYJPEKKXRF-CVJGVCILSA-N |
SMILES isomérico |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
SMILES canónico |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C=C(C)C)OC)OC)OC)OC)OCO3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















